[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate
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Description
Synthesis Analysis
The synthesis of fluoropyridines, such as “[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate”, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles . Specific synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C14H12FNO3. The presence of fluorine in the molecule is significant as fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
Fluoropyridines, such as “this compound”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Synthesis and Anticancer Applications
Substituted pyridine and phenyl compounds have been actively researched for their potential in synthesizing selective kinase inhibitors and anticancer agents. For instance, the discovery of a selective Met kinase inhibitor with significant tumor stasis effects in gastric carcinoma models highlights the therapeutic potential of such compounds (Schroeder et al., 2009). Similarly, 2-phenylthiazole-4-carboxamide derivatives exhibit cytotoxicity against various cancer cell lines, indicating the broad applicability of phenyl and pyridine derivatives in cancer treatment (Aliabadi et al., 2010).
Catalytic and Synthetic Chemistry
The synthesis of polyfunctionalized compounds, such as piperidone oxime ethers, showcases the versatility of phenyl and pyridine derivatives in producing molecules with significant antiproliferative activity (Parthiban et al., 2011). This underscores the potential of "[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate" in synthesizing new compounds with biological or catalytic applications.
Environmental and Microbial Applications
Research on the transformation of phenolic compounds under methanogenic conditions reveals the environmental relevance of such chemical transformations (Bisaillon et al., 1993). The study indicates the ability of microbial consortia to metabolize phenolic compounds, suggesting potential environmental applications for phenyl and pyridine derivatives in bioremediation and pollution control.
Fluorinated Compounds in Drug Design
The role of fluorinated compounds in medicinal chemistry is well-documented, with fluorine atoms often enhancing the metabolic stability and bioactivity of pharmaceuticals. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the strategic incorporation of fluorine into bioactive molecules, potentially improving their pharmacokinetic properties (Van Hende et al., 2009).
properties
IUPAC Name |
[3-(methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXPCFWUSVILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)OC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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